molecular formula C16H13ClF2N2O2 B2713228 N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide CAS No. 941980-25-2

N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide

Cat. No. B2713228
M. Wt: 338.74
InChI Key: CTLYOJRIZKFFJT-UHFFFAOYSA-N
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Description

“N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide” is an organic compound containing a benzyl group, which is a phenyl group attached to a CH2 group, and an oxalamide group, which is a type of amide. The benzyl groups are substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of differing electron density due to the electronegative chlorine and fluorine atoms, which could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the other reactants present. The benzyl halides could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of electronegative atoms could make it polar, influencing its solubility, boiling point, and melting point .

Scientific Research Applications

Reactivity and Carbene Studies

The reactivity of oxalamide-based carbenes, similar in structure to N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, has been explored in various studies. One such study investigated the behavior of an oxalamide-based carbene, demonstrating its ability to undergo cyclopropanation reactions with styrene or methylacrylate, leading to respective cyclopropanation products. This carbene also reacted with elemental selenium to yield a selenide, characterized by X-ray diffraction. The study further analyzed the electronic properties of the carbene ligand, indicating its relatively low electron-donating capacity among known N-heterocyclic carbenes. This unique reactivity and electronic characteristic make oxalamide-based carbenes, and by extension compounds like N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, interesting subjects for organometallic and catalysis research (Braun, Frank, & Ganter, 2012).

Photocatalytic Oxidation

Another relevant study focused on the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide. This research demonstrated that these compounds could be oxidized into their corresponding aldehydes with high conversion and selectivity using a titanium dioxide photocatalyst under an O2 atmosphere and visible light irradiation. The findings highlight the potential of N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide and its analogs in green chemistry applications, such as environmentally friendly oxidation processes (Higashimoto et al., 2009).

Synthesis of Oxalamides

Research on the synthesis of di- and mono-oxalamides from 2-substituted-3-(2-nitrophenyl)oxiranes reveals a novel synthetic approach that could be applicable to compounds like N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement processes, yielding high-purity N-(2-carboxyphenyl)aryloxalmonoamides. Such synthetic methodologies expand the toolbox for creating oxalamide derivatives and exploring their applications in medicinal chemistry and material science (Mamedov et al., 2016).

Corrosion Inhibition

The study on thiosemicarbazone derivatives, including compounds with structural elements similar to N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, revealed their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition efficiency, showcasing their potential in industrial applications where corrosion resistance is crucial. The research provides insights into the adsorption behavior and surface interactions of such compounds, contributing to the development of new corrosion inhibitors (Zaidon et al., 2021).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its reactivity, or for potential uses in various fields such as medicine or materials science .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[(2,6-difluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF2N2O2/c17-11-6-4-10(5-7-11)8-20-15(22)16(23)21-9-12-13(18)2-1-3-14(12)19/h1-7H,8-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLYOJRIZKFFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide

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